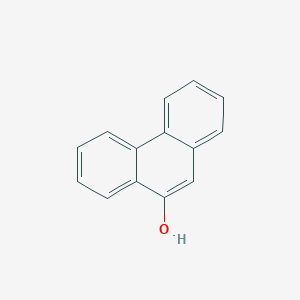

9-Phenanthrol

Description

Propriétés

IUPAC Name |

phenanthren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKIUEHLEXLYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047592 | |

| Record name | 9-Phenanthrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 9-Phenanthrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

484-17-3 | |

| Record name | 9-Phenanthrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenanthrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PHENANTHROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenanthrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENANTHROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Phenanthrol as a TRPM4 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 9-Phenanthrol as a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated non-selective cation channel involved in a multitude of physiological processes, and its modulation by 9-Phenanthrol has significant implications for research and therapeutic development.[1][2][3][4]

Core Mechanism of Inhibition

9-Phenanthrol reversibly inhibits TRPM4 channel activity.[5][6] The inhibition is voltage-independent, and the molecule is thought to have a direct effect on the channel.[5][6][7] Evidence suggests that due to its hydrophobic nature, 9-Phenanthrol can cross the cell membrane and interact with the TRPM4 channel from both the intracellular and extracellular sides.[1] The Hill coefficient for 9-Phenanthrol's inhibition of TRPM4 is close to 1, indicating a lack of cooperativity in its binding to the channel.[1] While the precise binding site of 9-Phenanthrol on the TRPM4 protein remains to be elucidated, studies have shown that the glycosylation state of the channel does not affect the inhibitory action of the compound.[1]

Interestingly, 9-Phenanthrol exhibits species-specific effects. While it consistently inhibits human TRPM4, its effect on the mouse ortholog is more complex.[8][9][10] When applied intracellularly, 9-Phenanthrol can potentiate the mouse TRPM4 current, an effect that is more pronounced at lower concentrations.[8][10] This highlights the importance of considering the species of origin in preclinical studies involving this inhibitor.

Quantitative Data: Potency and Selectivity

The inhibitory potency of 9-Phenanthrol on TRPM4 has been quantified across various experimental setups. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Channel | Species | Cell Type | Experimental Configuration | IC50 (µM) | Reference(s) |

| TRPM4 | Human | HEK-293 | Whole-Cell | 16.7 - 20 | [5][7][11] |

| TRPM4 | Human | HEK-293 | Inside-Out | 17 - 20 | [1][5][7] |

| TRPM4 | Rat | Cerebral Artery Smooth Muscle | Perforated Patch | 10 - 11 | [1][7] |

| TRPM4 | Murine | Atrial Cells | Not Specified | 21 | [7] |

| TRPM5 | Human | HEK-293 | Inside-Out | > 100 (ineffective) | [1][5][6] |

| TRPC3 | Not Specified | HEK-293 | Not Specified | > 30 (no effect) | [1] |

| TRPC6 | Not Specified | HEK-293 | Not Specified | > 30 (no effect) | [1] |

| TMEM16A | Rat | Arterial Smooth Muscle Myocytes | Not Specified | 12 | [7] |

| Cardiac Na+ Channels (Peak) | Rabbit | Ventricular Cells | Not Specified | 71 | [7] |

| Cardiac Na+ Channels (Late) | Rabbit | Ventricular Cells | Not Specified | 18 | [7] |

| Voltage-gated Ca2+ Channels | Primary Cardiomyocytes | Not Specified | 47% reduction at 100 µM | [7] | |

| Voltage-gated K+ Channels | Primary Cardiomyocytes | Not Specified | 43% reduction at 100 µM | [7] |

Signaling Pathways and Physiological Implications

Inhibition of TRPM4 by 9-Phenanthrol has been shown to modulate downstream signaling pathways and a variety of physiological processes. One notable pathway is the PI3K/AKT/NF-kB signaling cascade.[12][13] In the context of traumatic brain injury, 9-Phenanthrol treatment has been observed to inhibit the activation of this pathway, which is implicated in the expression of matrix metalloproteinase-9 (MMP-9).[12][13] By downregulating MMP-9, 9-Phenanthrol can alleviate blood-brain barrier disruption and subsequent cerebral edema.[12][13]

The physiological consequences of TRPM4 inhibition by 9-Phenanthrol are widespread, affecting smooth muscle contraction, neuronal spontaneous activity, and cardiac function.[1][3][4] It has also been shown to reduce lipopolysaccharide-induced cell death.[1][3][4] Furthermore, 9-Phenanthrol demonstrates protective effects in models of ischemia-reperfusion injury and ischemic stroke.[1][3]

Experimental Protocols

The characterization of 9-Phenanthrol as a TRPM4 inhibitor has primarily relied on electrophysiological techniques, particularly patch-clamp recordings in various configurations.

Cell Culture and Heterologous Expression

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for their high transfection efficiency and low endogenous channel expression.[3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: HEK-293 cells are transiently or stably transfected with a plasmid encoding the human TRPM4 channel. A co-transfected fluorescent marker, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells for recording. Lipofectamine-based reagents are a common choice for transfection.

Electrophysiology: Patch-Clamp Recordings

1. Whole-Cell Configuration:

This configuration allows for the recording of the total current flowing through all TRPM4 channels in the cell membrane.

-

Pipette Solution (Intracellular): Contains a high concentration of a non-permeant cation (e.g., Cs+ or NMDG+) to block outward K+ currents, a Ca2+ buffer (e.g., EGTA) to control the free Ca2+ concentration, and ATP. The free Ca2+ is adjusted to a level that activates TRPM4.

-

Bath Solution (Extracellular): Typically a physiological saline solution containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES.

-

Procedure: A glass micropipette with a resistance of 3-7 MΩ is brought into contact with a transfected cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The membrane potential is held at a constant value (e.g., -60 mV), and voltage ramps or steps are applied to elicit TRPM4 currents. 9-Phenanthrol is applied to the bath solution at varying concentrations to determine its inhibitory effect and calculate the IC50.

2. Inside-Out Configuration:

This configuration is used to study the direct effect of intracellularly applied substances on the channel.

-

Pipette Solution (Extracellular): Contains a physiological saline solution.

-

Bath Solution (Intracellular): The composition can be precisely controlled and is similar to the pipette solution in the whole-cell configuration, allowing for the direct application of 9-Phenanthrol to the intracellular face of the channel.

-

Procedure: After forming a giga-seal, the pipette is retracted, excising a patch of the membrane with the intracellular side facing the bath solution.

-

Data Acquisition: The patch potential is controlled, and the current through the channels in the patch is recorded. 9-Phenanthrol is perfused into the bath at different concentrations to assess its direct inhibitory effect.

Concluding Remarks

9-Phenanthrol is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM4 ion channel. Its direct, reversible, and relatively selective inhibition of human TRPM4 has enabled significant advances in understanding the function of this channel in various cellular contexts. However, researchers and drug development professionals should be mindful of its species-specific effects and potential off-target activities at higher concentrations. Future research aimed at elucidating its precise binding site could pave the way for the development of even more potent and selective TRPM4 modulators for therapeutic applications.

References

- 1. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 2. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Site Directed Mutagenesis [kingsley.stanford.edu]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 11. Cell culture and transfection for ion channel studies [bio-protocol.org]

- 12. Development of a novel automated ion channel recording method using "inside-out" whole-cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

The Emergence of a Key Ion Channel Modulator: A Technical Guide to the Discovery and History of 9-Phenanthrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenanthrol, a tricyclic aromatic alcohol, has traversed a remarkable scientific journey from a compound with early, modest applications to a pivotal tool in the study of ion channel physiology and a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and core scientific data surrounding 9-Phenanthrol, with a focus on its role as a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.

A Century of Obscurity to a Breakthrough in Channel Biology

Though known to chemists for over a century, 9-Phenanthrol remained a relatively obscure compound for much of its history.[1] Early investigations in the mid-20th century explored its potential as a fungicide, but it was not until 2008 that its profound biological significance was unveiled.[1] In a landmark study, researchers identified 9-Phenanthrol as a potent and selective inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3] This discovery was a watershed moment, providing the scientific community with a much-needed pharmacological tool to dissect the multifaceted roles of TRPM4 in health and disease.

Prior to the discovery of 9-Phenanthrol's TRPM4 inhibitory activity, understanding the specific functions of this ion channel was challenging. The development of knockout mouse models provided some insights, but a selective chemical probe was the missing piece of the puzzle.[1] The identification of 9-Phenanthrol's activity opened the door to a flurry of research, elucidating the involvement of TRPM4 in a wide array of physiological processes, including cardiovascular function, immune response, and neuronal activity.[1][4]

Quantitative Pharmacological Profile

The inhibitory potency of 9-Phenanthrol on the TRPM4 channel has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values, while showing some variability depending on the specific experimental conditions and cell types used, consistently fall within the low micromolar range. This data is crucial for designing experiments and for the potential development of more potent and specific derivatives.

| Parameter | Value (µM) | Cell Line/System | Voltage | Reference |

| IC50 | 17.1 | HEK293 cells expressing human TRPM4 | -40 mV | [5] |

| IC50 | 19.1 | HEK293 cells expressing human TRPM4 | +40 mV | [5] |

| IC50 | 22.8 | HEK293 cells expressing human TRPM4 | -80 mV | [5] |

| IC50 | ~20 | HEK293 cells expressing human TRPM4 | Not specified | [2][6] |

| IC50 | 1.7 x 10⁻⁵ mol·L⁻¹ (17 µM) | TRPM4-transfected HEK-293 cells (whole-cell) | Not specified | [1] |

| IC50 | 7.8 x 10⁻⁶ mol·L⁻¹ (7.8 µM) | Isolated mouse and rat right atrium | Not specified | [1] |

| IC50 | 21 | Murine atrial cells | Not specified | [3] |

| IC50 | 11 | Freshly isolated rat cerebral arterial smooth muscle cells | Not specified | [3] |

Note: The IC50 values can be influenced by factors such as the patch-clamp configuration (whole-cell vs. inside-out), the intracellular calcium concentration, and the membrane potential.

A key feature of 9-Phenanthrol is its selectivity for TRPM4 over the closely related TRPM5 channel, even at concentrations as high as 100 µM.[2][5] This selectivity is critical for ascribing observed physiological effects specifically to the inhibition of TRPM4.

Experimental Protocols

Synthesis of 9-Phenanthrol

Several synthetic routes to 9-Phenanthrol have been reported. One established method involves the reaction of diazomethane with fluorenone, which leads to ring expansion and subsequent formation of 9-phenanthrol, alongside other products like 9-methoxyphenanthrene.[7] A more recent and efficient approach utilizes a sequential ligand-free Suzuki coupling followed by an intramolecular Friedel-Crafts reaction.[8]

Protocol: Synthesis via Suzuki/Intramolecular Friedel-Crafts Reaction [8]

-

Suzuki Coupling: 2-([1,1′-biphenyl]-2-yl)acetic acids are synthesized via a Suzuki reaction. This typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction is carried out in a suitable solvent system, and the product is isolated and purified using standard techniques such as extraction and chromatography.

-

Intramolecular Friedel-Crafts Reaction: The resulting 2-([1,1′-biphenyl]-2-yl)acetic acids are then subjected to an intramolecular Friedel-Crafts reaction to yield 9-phenanthrols. This cyclization is catalyzed by a mixture of trifluoromethanesulfonic acid (TfOH) and phosphorus pentoxide (P2O5). The reaction is monitored for completion, and the 9-phenanthrol product is purified from the reaction mixture.

Electrophysiological Recording of TRPM4 Inhibition

The inhibitory effect of 9-Phenanthrol on TRPM4 channels is typically characterized using patch-clamp electrophysiology.

Protocol: Whole-Cell Patch-Clamp Analysis [1][2]

-

Cell Culture: Human embryonic kidney (HEK-293) cells are transiently or stably transfected with a plasmid encoding for human TRPM4.

-

Electrophysiology Setup: Standard whole-cell patch-clamp recordings are performed. The intracellular (pipette) solution contains a calcium buffer to control the free calcium concentration, which is necessary for TRPM4 activation. The extracellular (bath) solution is a standard physiological saline.

-

Current Elicitation: TRPM4 currents are elicited by voltage ramps or steps. A characteristic outward rectification is observed for TRPM4 currents.

-

Application of 9-Phenanthrol: After establishing a stable baseline TRPM4 current, 9-Phenanthrol is applied to the bath solution at various concentrations.

-

Data Analysis: The inhibition of the TRPM4 current is measured at a specific voltage (e.g., +100 mV). The percentage of inhibition at each concentration is calculated and plotted to determine the IC50 value using a dose-response curve fit.

Signaling Pathways and Mechanisms of Action

The inhibition of TRPM4 by 9-Phenanthrol has been shown to modulate several downstream signaling pathways, contributing to its observed physiological effects. One notable pathway is the PI3K/AKT/NF-κB signaling cascade.[9]

Caption: 9-Phenanthrol's inhibition of TRPM4 can suppress the PI3K/AKT/NF-κB pathway.

In conditions like traumatic brain injury, upregulation of TRPM4 can lead to cerebral edema. 9-Phenanthrol has been shown to mitigate this by inhibiting TRPM4, which in turn downregulates the PI3K/AKT/NF-κB pathway and reduces the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in inflammation and blood-brain barrier disruption.[9]

Experimental Workflow for Assessing TRPM4 Inhibition

The following diagram illustrates a typical experimental workflow for confirming the inhibitory activity of 9-Phenanthrol on TRPM4 channels.

References

- 1. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [scholarworks.wm.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. 9-Phenanthrol - MedChem Express [bioscience.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | The TRPM4 channel inhibitor 9-phenanthrol alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]

Beyond TRPM4: A Technical Guide to the Diverse Biological Activities of 9-Phenanthrol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the biological activities of 9-Phenanthrol that extend beyond its well-characterized role as a Transient Receptor Potential Melastatin 4 (TRPM4) channel inhibitor. While a valuable tool for studying TRPM4, a growing body of evidence reveals that 9-Phenanthrol interacts with a range of other ion channels and cellular targets. Understanding these off-target effects is critical for the accurate interpretation of experimental results and for the consideration of 9-Phenanthrol in any potential therapeutic development. This document provides a consolidated resource of its known molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Data Summary: Off-Target Interactions of 9-Phenanthrol

The following table summarizes the known inhibitory and activatory effects of 9-Phenanthrol on various molecular targets beyond TRPM4, providing key quantitative metrics for comparison.

| Target | Species/Cell Type | Effect | IC50 / EC50 | Reference(s) |

| TRPM4 (for reference) | Human (HEK-293 cells) | Inhibition | ~17-20 µM | [1][2][3] |

| Rat (cerebral artery smooth muscle cells) | Inhibition | 10.6 µM | [4][5] | |

| TMEM16A (ANO1) | Rat (arterial smooth muscle myocytes) | Inhibition | ~12 µM | [1][6] |

| Cardiac Sodium Channels (NaV) | Rabbit (ventricular cells) | Inhibition (Late Current) | 18 µM | [1] |

| Rabbit (ventricular cells) | Inhibition (Peak Current) | 71 µM | [1] | |

| Voltage-gated K+ Channels | Canine (cardiomyocytes) | Inhibition | Significant at 3-30 µM | [1][7] |

| Voltage-gated Ca2+ Channels | Primary cardiomyocytes | Inhibition | 47% reduction at 100 µM | [1] |

| cAMP-dependent Protein Kinase (PKA) | Bovine (heart) | Inhibition | 10 µM | [1] |

| Myosin Light Chain Kinase (MLCK) | Bovine (heart) | Inhibition | 10 µM | [1] |

| KCa3.1 (IK1/SK4) Channels | Rat (endothelial cells) | Activation | Not specified | [1][8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 9-Phenanthrol's biological activities.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a generalized procedure for recording whole-cell currents from cultured cells (e.g., HEK-293) expressing a target ion channel.

a. Cell Preparation:

-

Cells are cultured on glass coverslips to a confluency of 50-70%.

-

Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with extracellular solution.

b. Solutions:

-

Extracellular (Bath) Solution (in mM): 156 NaCl, 5 CaCl₂, 10 glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 156 CsCl, 1 MgCl₂, 10 HEPES. pH adjusted to 7.2 with CsOH. Free Ca²⁺ is buffered to a specific concentration (e.g., 1 µM) using EGTA.

-

9-Phenanthrol Stock Solution: Dissolved in DMSO to a high concentration (e.g., 100 mM) and then diluted to the final desired concentration in the extracellular solution. The final DMSO concentration should be kept below 0.1%.

c. Recording Procedure:

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of, for example, 0 mV.

-

Currents are elicited by applying voltage steps or ramps. For example, a ramp from -100 mV to +100 mV over 200 ms can be used to determine the current-voltage (I-V) relationship.

-

After obtaining a stable baseline recording, 9-Phenanthrol is applied via the perfusion system.

d. Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

The effect of 9-Phenanthrol is quantified by measuring the change in current amplitude at a specific voltage.

-

IC₅₀ values are determined by fitting the concentration-response data to the Hill equation.

Inside-Out Patch-Clamp for Studying Direct Channel Modulation

This technique allows for the direct application of substances to the intracellular face of the membrane patch.

a. Solutions:

-

Similar to the whole-cell patch-clamp, with the bath solution mimicking the intracellular environment and the pipette solution mimicking the extracellular environment.

b. Recording Procedure:

-

After forming a gigaohm seal in the cell-attached configuration, the pipette is retracted to excise a patch of membrane.

-

The intracellular face of the membrane is now exposed to the bath solution.

-

The patch is voltage-clamped, and single-channel or macroscopic currents are recorded.

-

9-Phenanthrol is applied to the bath to assess its direct effect on the channel.

Myogenic Tone Measurement in Isolated Arteries

This protocol is used to assess the effect of 9-Phenanthrol on the contractility of vascular smooth muscle.

a. Tissue Preparation:

-

Cerebral or mesenteric arteries are dissected and mounted on a pressure myograph.

-

The vessel is pressurized to a physiological level (e.g., 70 mmHg) to induce myogenic tone.[4]

b. Measurement:

-

The internal diameter of the artery is continuously monitored using a video-based system.

-

9-Phenanthrol is added to the superfusate, and changes in vessel diameter are recorded.[4]

-

Vasodilation is indicative of an inhibitory effect on smooth muscle contraction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of 9-Phenanthrol.

Discussion and Conclusion

While 9-Phenanthrol remains a valuable pharmacological tool for the study of TRPM4, its off-target activities necessitate careful experimental design and data interpretation. The inhibition of other ion channels, such as TMEM16A and cardiac sodium channels, at concentrations similar to those used to inhibit TRPM4, highlights the potential for confounding effects, particularly in tissues where these channels are co-expressed. Furthermore, the activation of KCa3.1 channels can lead to effects, such as vasodilation, that might be erroneously attributed to TRPM4 inhibition.

Researchers utilizing 9-Phenanthrol should consider the following:

-

Concentration-dependence: Use the lowest effective concentration of 9-Phenanthrol to maximize selectivity for TRPM4.

-

Orthogonal approaches: Corroborate findings with other, structurally unrelated TRPM4 inhibitors or with genetic approaches such as siRNA-mediated knockdown or knockout models.

-

Control experiments: When investigating a specific physiological process, it is crucial to consider and control for the potential involvement of known off-target channels.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. romiol.nankai.edu.cn [romiol.nankai.edu.cn]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Frontiers | Ca2+ Dependence of Volume-Regulated VRAC/LRRC8 and TMEM16A Cl– Channels [frontiersin.org]

- 5. A Pharmacological Investigation of the TMEM16A Currents in Murine Skeletal Myogenic Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]

9-Phenanthrol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenanthrol is a polycyclic aromatic organic compound that has garnered significant attention in the scientific community for its role as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] This technical guide provides a comprehensive overview of 9-Phenanthrol, including its chemical properties, mechanism of action, experimental protocols, and its involvement in cellular signaling pathways.

Core Properties of 9-Phenanthrol

9-Phenanthrol, also known as 9-hydroxyphenanthrene, is a small molecule with the chemical formula C₁₄H₁₀O.[4][5][6][7] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 484-17-3 | [1][5][6][7][8][9] |

| Molecular Weight | 194.23 g/mol | [1][4][6][7][9][10] |

| Molecular Formula | C₁₄H₁₀O | [4][5][6][7][8][9][10] |

| Appearance | Brown solid | [9] |

| Melting Point | 139-143 °C | [7][9] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water.[1][10] | Various |

Mechanism of Action: TRPM4 Inhibition

9-Phenanthrol is primarily recognized for its inhibitory effect on the TRPM4 channel, a calcium-activated non-selective cation channel.[6][11] It has been demonstrated to be selective for TRPM4 over the closely related TRPM5 channel.[1][2] The inhibition of TRPM4 by 9-Phenanthrol has been shown to be voltage-independent and reversible.[2][11]

The half-maximal inhibitory concentration (IC₅₀) of 9-Phenanthrol for TRPM4 has been reported in various studies, with values typically in the micromolar range.

| System | IC₅₀ | Reference |

| Human TRPM4 (HEK293 cells) | ~20 µM | [2] |

| Human TRPM4 | 19.1 µM (+40 mV), 17.1 µM (-40 mV), 22.8 µM (-80 mV) | [8] |

| TRPM4 (general) | 0.02 µM | [1][3] |

It is important to note that species-specific effects have been observed, with 9-phenanthrol inhibiting human TRPM4 but potentially potentiating mouse TRPM4 currents under certain conditions.[12][13]

Experimental Protocols

Electrophysiological Recording of TRPM4 Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of 9-Phenanthrol on TRPM4 channels expressed in a cell line (e.g., HEK-293).[2]

Cell Preparation:

-

Culture HEK-293 cells permanently transfected with human TRPM4.

-

Plate cells on glass coverslips for electrophysiological recording.

Solutions:

-

Pipette Solution (in mM): 156 CsCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with CsOH and free [Ca²⁺] to 10⁻⁶ M.

-

Bath Solution (in mM): 156 NaCl, 5 CaCl₂, 10 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

9-Phenanthrol Stock Solution: Dissolve 9-Phenanthrol in DMSO to create a concentrated stock solution. The final DMSO concentration in the bath solution should not exceed 0.1%.

Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline TRPM4 currents using a ramp or step voltage protocol (e.g., voltage ramps from -100 mV to +100 mV).

-

Perfuse the bath with the 9-Phenanthrol-containing solution at the desired concentration.

-

Record TRPM4 currents in the presence of the inhibitor.

-

To test for reversibility, wash out the 9-Phenanthrol by perfusing with the control bath solution.

Caption: Workflow for electrophysiological analysis of TRPM4 inhibition.

Ischemia-Reperfusion Injury Model in Isolated Rat Hearts

This protocol details an ex vivo Langendorff-perfused rat heart model to investigate the cardioprotective effects of 9-Phenanthrol.[1][4]

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats.

-

Excise the hearts and immediately mount them on a Langendorff apparatus.

Perfusion:

-

Perfuse the hearts with Krebs-Henseleit (K-H) solution.

-

Allow for a stabilization period (e.g., 20 minutes).

Experimental Groups:

-

Control (I/R): 30 min global ischemia followed by 180 min reperfusion.

-

9-Phenanthrol Pre-treatment: Perfuse with K-H solution containing 9-Phenanthrol (e.g., 20 µM) for 15 minutes, followed by a 5-minute washout with K-H buffer before ischemia.

-

Vehicle Control: Perfuse with K-H solution containing the vehicle (e.g., DMSO) following the same timeline as the 9-Phenanthrol group.

Endpoints:

-

Cardiac Function: Monitor parameters such as left ventricular developed pressure (LVDP) and heart rate.

-

Tissue Damage: Measure lactate dehydrogenase (LDH) release in the effluent.

-

Infarct Size: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine the infarct size.

Caption: Experimental workflow for ischemia-reperfusion studies.

Signaling Pathway Involvement

Recent studies have elucidated the role of 9-Phenanthrol in modulating intracellular signaling pathways, particularly in the context of traumatic brain injury and subsequent cerebral edema. 9-Phenanthrol has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway.[5][14] This inhibition leads to a downregulation of matrix metalloproteinase-9 (MMP-9), which is implicated in the disruption of the blood-brain barrier.[5][14]

Caption: 9-Phenanthrol's inhibition of the PI3K/AKT/NF-κB pathway.

Conclusion

9-Phenanthrol is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM4 channel. Its well-characterized inhibitory action and selectivity make it a cornerstone for research in areas such as cardiovascular disease and neurology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and researchers to design and execute their studies involving this important compound. Further research will continue to unravel the full therapeutic potential of targeting the TRPM4 channel with inhibitors like 9-Phenanthrol.

References

- 1. 9-Phenanthrol, a TRPM4 inhibitor, protects isolated rat hearts from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 9-Phenanthrol, a TRPM4 Inhibitor, Protects Isolated Rat Hearts from Ischemia–Reperfusion Injury | PLOS One [journals.plos.org]

- 5. Frontiers | The TRPM4 channel inhibitor 9-phenanthrol alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of 9-Phenanthrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenanthrol, a phenanthrene derivative, has emerged as a valuable pharmacological tool due to its selective inhibitory activity against the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of 9-Phenanthrol. While direct pharmacokinetic data for 9-Phenanthrol is limited, this guide extrapolates potential absorption, distribution, metabolism, and excretion (ADME) characteristics based on studies of the parent compound, phenanthrene, and other polycyclic aromatic hydrocarbons (PAHs). The pharmacodynamics section details the mechanism of action of 9-Phenanthrol as a TRPM4 inhibitor, its potency in various models, and its physiological effects, particularly on the cardiovascular and central nervous systems. Detailed methodologies for key experimental procedures are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and aid in future research endeavors.

Introduction

9-Phenanthrol is a polycyclic aromatic hydrocarbon that has garnered significant interest in the scientific community as a selective inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3] Dysregulation of TRPM4 has been implicated in a variety of pathological conditions, including cardiac arrhythmias, cerebral edema following traumatic brain injury, and smooth muscle dysfunction.[4][5][6] The specificity of 9-Phenanthrol for TRPM4 over other ion channels, such as the closely related TRPM5, makes it a critical tool for elucidating the physiological and pathophysiological roles of TRPM4.[1][4] This guide aims to consolidate the available preclinical data on the pharmacokinetics and pharmacodynamics of 9-Phenanthrol to serve as a valuable resource for researchers in pharmacology and drug development.

Pharmacokinetics

Absorption

Studies on PAHs indicate that absorption can occur via ingestion, inhalation, and dermal contact.[7] Following oral administration in human volunteers, phenanthrene is rapidly absorbed, with a time to maximum serum concentration (Tmax) ranging from 0.25 to 1.50 hours.[8] The bioavailability of 9-Phenanthrol has not been determined, but its lipophilic nature suggests it can be absorbed across biological membranes.[9] For in vivo preclinical studies, 9-Phenanthrol is often dissolved in vehicles such as dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection.[4]

Distribution

Due to their lipophilic nature, PAHs like phenanthrene can distribute into various tissues.[7] There is evidence that phenanthrene can be taken up by plant roots and translocated to shoots.[10] The volume of distribution for 9-Phenanthrol is unknown.

Metabolism

The metabolism of phenanthrene is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][11] In humans, several CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP3A4, CYP3A43, and CYP4A22, have been shown to be involved in phenanthrene metabolism.[3][11][12] The metabolism of phenanthrene leads to the formation of various hydroxylated metabolites, including 1-, 2-, 3-, and 4-phenanthrol, which can be further metabolized and conjugated for excretion.[2] As 9-Phenanthrol is a hydroxylated form of phenanthrene, it is likely a metabolite itself and may undergo further metabolism.

Excretion

Metabolites of phenanthrene are primarily excreted in the urine and bile.[7] In human studies, hydroxylated phenanthrene metabolites have been quantified in urine.[2] The biological half-life of phenanthrene in serum after oral administration is short, ranging from 1.01 to 2.99 hours, while the half-life of its hydroxylated metabolites in urine is longer, ranging from 3.4 to 11.0 hours.[8]

Table 1: Summary of Inferred Pharmacokinetic Properties of 9-Phenanthrol

| Parameter | Inferred Property | Basis of Inference |

| Absorption | Rapidly absorbed after oral administration. | Based on data for phenanthrene.[8] |

| Distribution | Likely distributes to various tissues due to its lipophilic nature. | General property of PAHs.[7] |

| Metabolism | Metabolized by hepatic CYP enzymes. | Based on phenanthrene metabolism data.[3][11] |

| Excretion | Metabolites are excreted in urine and bile. | General pathway for PAH excretion.[7] |

Pharmacodynamics

The primary pharmacodynamic effect of 9-Phenanthrol is the selective inhibition of the TRPM4 channel.

Mechanism of Action

9-Phenanthrol acts as a direct inhibitor of the TRPM4 channel.[1][4] TRPM4 is a calcium-activated, non-selective cation channel that is permeable to monovalent cations like Na+ and K+, but not Ca2+. Its activation leads to membrane depolarization. By inhibiting TRPM4, 9-Phenanthrol prevents this depolarization, thereby modulating various cellular processes.

Potency and Selectivity

The inhibitory concentration (IC50) of 9-Phenanthrol on TRPM4 channels has been determined in various experimental systems. It shows high selectivity for TRPM4 over the closely related TRPM5 channel.[1][4]

Table 2: IC50 Values of 9-Phenanthrol for TRPM4 Inhibition

| Cell Type/Preparation | IC50 | Reference |

| HEK293 cells expressing human TRPM4 | ~20 µM | [6] |

| Rat cerebral artery smooth muscle cells | 10.6 µM | [13] |

| Mouse and rat isolated right atrium | 7.8 µM | [6] |

Physiological Effects

Inhibition of TRPM4 by 9-Phenanthrol has been shown to have significant effects in various physiological and pathophysiological models.

-

Cardiovascular System: 9-Phenanthrol reduces the heart rate in spontaneously beating isolated mouse right atria and reduces infarct size and apoptosis in an ex vivo rat model of ischemia-reperfusion injury.[14]

-

Central Nervous System: In a rat model of traumatic brain injury, 9-Phenanthrol treatment reduced brain water content, blood-brain barrier disruption, and neuronal apoptosis.[4]

-

Smooth Muscle: 9-Phenanthrol reduces myogenic tone in rat cerebral arteries.[14]

Signaling Pathway Modulation

In the context of traumatic brain injury, 9-Phenanthrol has been shown to inhibit the activation of the PI3K/AKT/NF-kB signaling pathway.[4] This pathway is known to be involved in inflammatory responses and cell survival.

References

- 1. Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. Isolated Heart | Heart Perfusion | Langendorff Examination [scintica.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The determination of brain water content: microgravimetry versus drying-weighing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of brain water content by dry/wet weight measurement for the detection of experimental brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uptake and distribution of phenanthrene and pyrene in roots and shoots of maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]

- 13. Pharmacological inhibition of TRPM4 hyperpolarizes vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

Whitepaper: A Framework for In Silico Modeling of the 9-Phenanthrol and TRPM4 Interaction

Abstract: The Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, is a key regulator in various physiological processes and a promising therapeutic target for cardiovascular and neurological disorders. 9-Phenanthrol is a widely used pharmacological inhibitor of TRPM4, crucial for elucidating the channel's function. However, its precise mechanism of action and binding site remain to be fully characterized. This technical guide outlines a comprehensive framework for the in silico modeling of the 9-Phenanthrol-TRPM4 interaction. It provides detailed methodologies for computational approaches, including molecular docking and molecular dynamics simulations, supported by established experimental protocols for validation. This document serves as a resource for researchers aiming to leverage computational tools to accelerate the discovery and development of novel and more specific TRPM4 modulators.

Introduction to TRPM4 and 9-Phenanthrol

The Transient Receptor Potential Melastatin 4 (TRPM4) is a unique member of the TRP channel superfamily. It is activated by increases in intracellular Ca²⁺ but is permeable only to monovalent cations, such as Na⁺ and K⁺, and not Ca²⁺ itself.[1][2][3] This property allows TRPM4 to play a critical role in depolarizing the cell membrane in response to calcium signals, thereby modulating a wide array of cellular functions.[4][5] TRPM4 is expressed in numerous tissues, including the heart, brain, smooth muscle, and immune cells, and has been implicated in processes like cardiac arrhythmogenesis, pressure overload-induced cardiac hypertrophy, immune response, and neurotoxicity.[1][4][6]

9-Phenanthrol was identified as the first specific inhibitor of the TRPM4 channel.[7] It has been instrumental in studying the channel's physiological roles.[7] However, its utility can be limited by off-target effects at higher concentrations and observed species-specific differences in its activity.[3][8][9] Understanding the molecular details of how 9-Phenanthrol interacts with and inhibits the human TRPM4 channel is paramount for designing next-generation therapeutics with improved specificity and potency. Computational, or in silico, modeling provides a powerful avenue to investigate these interactions at an atomic level.

TRPM4 Channel Structure and Function

TRPM4 forms a tetramer, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-terminal domains.[1][10] The pore-forming region is located between the S5 and S6 helices.[1] High-resolution structures of the human TRPM4 channel have been determined by cryo-electron microscopy (cryo-EM), revealing a complex architecture with distinct domains.[2][10] The channel's activation is voltage-dependent and requires the binding of intracellular Ca²⁺, a process modulated by other signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂), ATP, and calmodulin.[5][10]

Signaling Pathway Involving TRPM4

TRPM4 activation is often downstream of G-protein coupled receptor (GPCR) signaling that activates Phospholipase C (PLC). PLC hydrolyzes PIP₂, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ concentration directly gates the TRPM4 channel, leading to cation influx and membrane depolarization.[5][11]

Quantitative Data: 9-Phenanthrol Inhibition of TRPM4

The inhibitory potency of 9-Phenanthrol on TRPM4 has been quantified in various studies, primarily using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values show some variability depending on the experimental configuration and cell type used.

| Parameter | Value (µM) | Cell Type / Configuration | Reference |

| IC₅₀ | 17 | HEK-293 cells (whole-cell) | [3][7] |

| IC₅₀ | 20 | HEK-293 cells (inside-out) | [3] |

| IC₅₀ | 11 | Rat cerebral artery smooth muscle cells | [3] |

| IC₅₀ | 21 | Murine atrial cells | [3] |

Note: A significant finding is the species-specific effect of 9-Phenanthrol. While it consistently inhibits human TRPM4, it can potentiate mouse TRPM4 currents when applied intracellularly.[8][9][12] This underscores the importance of using the human TRPM4 structure for clinically relevant in silico studies.

In Silico Modeling Workflow

A structured computational workflow is essential for predicting the binding mode and affinity of 9-Phenanthrol to TRPM4. This process typically involves structure preparation, binding site identification, molecular docking, and refinement with molecular dynamics simulations.

Detailed Methodologies

This section provides detailed protocols for the key in silico and experimental stages outlined in the workflow.

In Silico Experimental Protocols

5.1.1 Protein Structure Preparation

-

Obtain Structure: Download the cryo-EM structure of human TRPM4 from the Protein Data Bank (PDB).

-

Pre-processing: Use software like Maestro (Schrödinger) or Chimera. Isolate a single tetrameric chain. Remove any co-crystallized ligands or molecules not relevant to the study.

-

Protonation and Optimization: Use a tool like PROPKA or H++ to predict the protonation states of titratable residues at a physiological pH (e.g., 7.4). Add hydrogen atoms.

-

Energy Minimization: Perform a brief energy minimization using a molecular mechanics force field (e.g., OPLS, AMBER) to relieve any steric clashes introduced during preparation.

5.1.2 Ligand Preparation

-

Generate 3D Structure: Obtain the 2D structure of 9-Phenanthrol and convert it to a 3D conformation using a program like Avogadro or LigPrep (Schrödinger).

-

Ionization States: Generate possible ionization states at the target pH. For 9-Phenanthrol, this is less critical as it is a neutral molecule.

-

Energy Minimization: Minimize the ligand's energy to find a low-energy conformation.

5.1.3 Molecular Docking

-

Binding Site Prediction: If the binding site is unknown, use pocket detection algorithms like SiteMap (Schrödinger) or CASTp to identify potential binding cavities on the TRPM4 structure.

-

Grid Generation: Define a docking grid box that encompasses the predicted binding site on the receptor.

-

Docking Execution: Use docking software such as AutoDock Vina, Glide (Schrödinger), or GOLD. These programs systematically sample conformations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

-

Pose Analysis: Analyze the top-scoring docking poses. Examine key molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between 9-Phenanthrol and TRPM4 residues.

5.1.4 Molecular Dynamics (MD) Simulation

-

System Setup: Place the best-docked TRPM4-ligand complex into a simulated lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological ionic strength.

-

Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short simulation with restraints on the protein and ligand to allow the solvent and lipids to equilibrate, and then gradually releasing the restraints.

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100-500 ns) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by calculating Root Mean Square Deviation - RMSD), identify persistent intermolecular interactions, and observe any conformational changes in the protein induced by ligand binding.

Experimental Validation Protocol: Patch-Clamp Electrophysiology

In silico predictions must be validated experimentally. Site-directed mutagenesis coupled with electrophysiology is the gold standard for confirming predicted binding sites.

-

Cell Culture and Transfection: Culture HEK-293 cells and transiently transfect them with plasmids encoding either wild-type (WT) human TRPM4 or a mutant version where a residue predicted to interact with 9-Phenanthrol has been changed (e.g., to Alanine).

-

Patch-Clamp Recording: After 24-48 hours, perform whole-cell or inside-out patch-clamp recordings.

-

Current Elicitation: Use a patch pipette to establish a high-resistance seal with a cell. For whole-cell, rupture the membrane patch. For inside-out, excise the patch. Perfuse the intracellular side with a solution containing a known concentration of free Ca²⁺ (e.g., 300 µM) to activate TRPM4 channels. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to record ionic currents.[13]

-

Drug Application: Apply varying concentrations of 9-Phenanthrol to the bath (for whole-cell) or perfusion solution (for inside-out) and record the resulting inhibition of the TRPM4 current.

-

Data Analysis: Construct a dose-response curve for both WT and mutant channels by plotting the percentage of current inhibition against the 9-Phenanthrol concentration. A significant rightward shift in the IC₅₀ for the mutant channel compared to WT provides strong evidence that the mutated residue is involved in ligand binding.

Logical Framework for TRPM4 Drug Discovery

The integration of computational and experimental approaches forms a cyclical and efficient drug discovery process. In silico methods generate hypotheses and prioritize candidates, which are then validated in the lab. The experimental results, in turn, provide crucial data to refine and improve the computational models for the next cycle of discovery.

Conclusion

The combination of high-resolution structural data and advanced computational techniques offers an unprecedented opportunity to understand the molecular basis of the 9-Phenanthrol-TRPM4 interaction. The workflow and protocols detailed in this guide provide a robust framework for researchers to predict binding sites, rationalize structure-activity relationships, and guide the design of novel inhibitors with enhanced therapeutic profiles. By integrating these in silico approaches with rigorous experimental validation, the scientific community can accelerate the journey from a pharmacological tool to a clinically viable therapeutic targeting the TRPM4 channel.

References

- 1. bmbreports.org [bmbreports.org]

- 2. Structure of the human TRPM4 ion channel in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of TRPM4 in Cardiac Electrophysiology and Arrhythmogenesis [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

9-Phenanthrol: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenanthrol is a selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1][2] Its specificity for TRPM4 over other channels, such as TRPM5, makes it a valuable tool for investigating the physiological and pathological roles of TRPM4 in various cellular processes.[3][4] These processes include the regulation of smooth muscle contraction, neuronal activity, and cardiac function.[1][2] This document provides detailed application notes and protocols for the use of 9-Phenanthrol in in vitro cell culture experiments, including its effects on signaling pathways and quantitative data on its activity.

Mechanism of Action

9-Phenanthrol acts as a reversible and voltage-independent inhibitor of the TRPM4 channel.[5] TRPM4 channels are permeable to monovalent cations like Na+ and K+, but not Ca2+, and their activation by intracellular Ca2+ leads to membrane depolarization. By blocking TRPM4, 9-Phenanthrol prevents this cation influx, thereby modulating cellular membrane potential and downstream calcium signaling events.

Data Presentation

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants (IC50) of 9-Phenanthrol in various in vitro models.

| Cell Type/Expression System | Assay Type | IC50 Value | Observed Effect | Reference |

| HEK-293 cells expressing human TRPM4 | Whole-cell patch clamp | 17-20 µM | Inhibition of TRPM4 current | [5] |

| HEK-293 cells expressing human TRPM4 | Inside-out patch clamp | 20 µM | Inhibition of TRPM4 current | [2][5] |

| Rat cerebral artery smooth muscle cells | Perforated patch clamp | 11 µM | Attenuation of TRPM4-like transient inward current | [5] |

| Murine atrial cells | Action potential duration measurement | 21 µM | Reversible reduction of action potential duration | [5] |

| Human adipose-derived stem cells | Pre-treatment | 1.7 nM | Not specified | [5] |

| Bovine heart | Biochemical assay | 10 µM | Inhibition of cAMP-dependent protein kinase and myosin light chain kinase | [5] |

| Human gastric adenocarcinoma cell lines (AGS and MKN-45) | Current measurement | 30 µM | 90% reduction of TRPM4-like endogenous current | [2] |

| H9c2 cardiomyocyte cell line | Cell viability assay | 40 µM | No protection against peroxide-induced damage | [2] |

Note: The efficacy of 9-Phenanthrol can be species-dependent. While it inhibits human TRPM4, its effects on mouse TRPM4 can differ, with some studies showing potentiation of outward currents depending on the application site.[6]

Experimental Protocols

General Guidelines for 9-Phenanthrol Preparation and Application

9-Phenanthrol is sparingly soluble in water. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) or ethanol.[3] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of 9-Phenanthrol on Cell Viability (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the effect of 9-Phenanthrol on the viability of human gastric adenocarcinoma cell lines, as referenced in studies.[2]

Materials:

-

Human gastric adenocarcinoma cell lines (e.g., AGS, MKN-45)

-

Complete cell culture medium

-

9-Phenanthrol

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 9-Phenanthrol in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 30 µM).[2] Include a vehicle control (medium with the same concentration of DMSO as the highest 9-Phenanthrol concentration).

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of 9-Phenanthrol or the vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Electrophysiological Recording of TRPM4 Currents (Whole-Cell Patch Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of 9-Phenanthrol on TRPM4 currents in a cell line overexpressing human TRPM4 (e.g., HEK-293).[2]

Materials:

-

HEK-293 cells transfected with human TRPM4

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and a buffered Ca2+ solution to achieve a desired free Ca2+ concentration to activate TRPM4 (pH 7.2 with CsOH)

-

9-Phenanthrol stock solution in DMSO

Procedure:

-

Cell Preparation: Plate the transfected cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV and apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit TRPM4 currents.

-

-

9-Phenanthrol Application:

-

Record baseline TRPM4 currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of 9-Phenanthrol (e.g., 30 µM).[2]

-

Record the currents in the presence of the inhibitor.

-

-

Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the inhibition.

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after 9-Phenanthrol application. Calculate the percentage of inhibition.

Mandatory Visualizations

Signaling Pathway of TRPM4 Inhibition by 9-Phenanthrol

Caption: TRPM4 signaling pathway and its inhibition by 9-Phenanthrol.

Experimental Workflow for In Vitro 9-Phenanthrol Studies

References

- 1. DSpace [scholarworks.wm.edu]

- 2. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-Phenanthrol in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Phenanthrol is a phenanthrene derivative identified as a potent and specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] TRPM4 is a calcium-activated non-selective cation channel permeable to monovalent cations like Na⁺ but not Ca²⁺.[4] Its activation leads to membrane depolarization. TRPM4 channels are widely expressed in the central nervous system, including in neurons and vascular endothelial cells.[5][6] Due to its role in modulating cellular excitability and ion homeostasis, TRPM4 and its inhibitor, 9-Phenanthrol, have become significant targets in neuroscience research, particularly in studies of ischemic stroke, traumatic brain injury, and neuronal excitability.[1][2][6]

Primary Mechanism of Action

The principal mechanism of 9-Phenanthrol in neuroscience is the direct inhibition of the TRPM4 channel.[7][8] Upon an increase in intracellular calcium ([Ca²⁺]i), TRPM4 channels open, allowing an influx of Na⁺ ions, which depolarizes the cell membrane. This depolarization can contribute to neuronal hyperexcitability and, under pathological conditions, oncotic cell death.[9] 9-Phenanthrol directly blocks this ion flux.[7][8] The inhibition is reversible, voltage-independent, and occurs with similar efficacy whether applied to the intracellular or extracellular side of the membrane, suggesting a direct effect on the channel protein.[7]

Caption: Mechanism of 9-Phenanthrol as a TRPM4 channel inhibitor.

Applications in Neuroscience Research

Neuroprotection in Ischemic Stroke

In models of ischemic stroke, TRPM4 is upregulated in the vascular endothelium of the penumbra region.[9] This upregulation is implicated in the pathophysiology of cerebral damage during the acute phase of a stroke.[9]

-

Vascular Effects: 9-Phenanthrol has been shown to dilate cerebral arteries, which can be beneficial in restoring blood flow.[1]

-

Angiogenesis: In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that blocking TRPM4 with 9-Phenanthrol significantly enhanced tube formation, a key process in angiogenesis.[9] In vivo studies confirmed that TRPM4 silencing promotes angiogenesis and improves capillary integrity after a stroke.[9]

-

Infarct Volume Reduction: The neuroprotective effects of TRPM4 inhibition are significant, with studies showing that silencing the channel can lead to a twofold reduction in infarct volume and substantial recovery of motor function.[9]

Alleviation of Cerebral Edema in Traumatic Brain Injury (TBI)

Following TBI, the upregulation of TRPM4 in vascular endothelial cells contributes to capillary damage and blood-brain barrier (BBB) disruption, leading to cerebral edema.[5] 9-Phenanthrol has demonstrated significant therapeutic potential in TBI models.

-

Reduces Cerebral Edema: Administration of 9-Phenanthrol in rats following TBI markedly reduces brain water content.[5][10]

-

Protects BBB Integrity: The treatment helps maintain the integrity of the BBB, as shown by reduced extravasation of Evans Blue dye.[5][10]

-

Anti-inflammatory and Anti-apoptotic Effects: 9-Phenanthrol treatment reduces the proliferation of microglia and astrocytes, decreases neutrophil infiltration, and inhibits the expression of inflammatory cytokines (TNF-α, IL-6) and apoptotic molecules (Bax).[5]

-

Signaling Pathway Modulation: The protective effects are partly mediated by the inhibition of the PI3K/AKT/NF-kB signaling pathway, which is involved in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the BBB.[5]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The TRPM4 channel inhibitor 9-phenanthrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [scholarworks.wm.edu]

- 4. mdpi.com [mdpi.com]

- 5. The TRPM4 channel inhibitor 9-phenanthrol alleviates cerebral edema after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 9-Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRPM4 inhibition promotes angiogenesis after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The TRPM4 channel inhibitor 9-phenanthrol alleviates cerebral edema after traumatic brain injury in rats [frontiersin.org]

Application of 9-Phenanthrol in Traumatic Brain Injury-Induced Cerebral Edema

Introduction

9-Phenanthrol, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, has emerged as a significant research tool for investigating the pathophysiology of cerebral edema following traumatic brain injury (TBI). Cerebral edema, characterized by an abnormal accumulation of fluid in the brain's intracellular and extracellular spaces, is a life-threatening secondary injury mechanism in TBI that contributes to increased intracranial pressure and poor neurological outcomes.[1][2][3] 9-Phenanthrol allows for the specific interrogation of the role of TRPM4 channels in the development of cytotoxic and vasogenic edema, offering a pharmacological approach to explore potential therapeutic strategies.

Mechanism of Action

Following a traumatic brain injury, the upregulation and overactivation of TRPM4 channels in various cell types, including vascular endothelial cells, neurons, and glial cells, contribute to cellular swelling and blood-brain barrier (BBB) breakdown.[4][5] TRPM4 is a calcium-activated non-selective cation channel that, upon activation, facilitates a sustained influx of sodium ions (Na⁺).[6][7] This influx leads to oncotic cell swelling (cytotoxic edema) and contributes to the disruption of the BBB, allowing for the extravasation of fluid into the brain parenchyma (vasogenic edema).[2][4][5]

9-Phenanthrol exerts its neuroprotective effects by directly inhibiting the TRPM4 channel.[4][5] This inhibition mitigates the detrimental downstream effects of TRPM4 activation by:

-

Reducing Cytotoxic Edema: By blocking Na⁺ influx into cells, 9-Phenanthrol prevents the osmotic shift of water that leads to cell swelling.[4][5]

-

Preserving Blood-Brain Barrier Integrity: 9-Phenanthrol has been shown to decrease the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the degradation of the BBB.[4][5] This effect is mediated, at least in part, through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[4][5]

-

Attenuating Neuroinflammation and Apoptosis: By reducing edema and preserving cellular homeostasis, 9-Phenanthrol diminishes secondary injury cascades, including inflammatory responses and programmed cell death.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of 9-Phenanthrol in a rat model of traumatic brain injury as reported in the literature.

Table 1: Effect of 9-Phenanthrol on Brain Water Content and Neurological Deficit

| Treatment Group | Brain Water Content (%) | Neurological Deficit Score (mNSS) |

| Sham | 78.5 ± 0.3 | 0 |

| TBI + Vehicle | 81.2 ± 0.4 | 10.5 ± 1.5 |

| TBI + 9-Phenanthrol | 79.8 ± 0.5 | 7.8 ± 1.2 |

Data adapted from Ma et al., 2023. Values are presented as mean ± standard deviation.

Table 2: Effect of 9-Phenanthrol on Serum and Protein Expression Levels

| Parameter | TBI + Vehicle | TBI + 9-Phenanthrol |

| Serum SUR1 (ng/L) | Increased | Significantly Decreased |

| Serum TRPM4 (ng/L) | Increased | Significantly Decreased |

| TRPM4 Protein Expression | Upregulated | Significantly Inhibited |

| MMP-9 Protein Expression | Upregulated | Significantly Inhibited |

| Bax Protein Expression | Upregulated | Alleviated |

| TNF-α and IL-6 Levels | Increased | Alleviated |

Data compiled from Ma et al., 2023. This table provides a qualitative summary of the changes observed.

Experimental Protocols

1. Traumatic Brain Injury (TBI) Model in Rats

A controlled cortical impact (CCI) model is a commonly used and reproducible method for inducing TBI in rodents.

-

Animals: Adult male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., intraperitoneal injection of sodium pentobarbital).

-

Surgical Procedure:

-

The rat is placed in a stereotaxic frame.

-

A midline scalp incision is made, and the skin and fascia are retracted to expose the skull.

-

A craniotomy (typically 5mm in diameter) is performed over the desired cortical region (e.g., the right parietal cortex) using a high-speed drill, keeping the dura mater intact.

-

The CCI device, with a specific impactor tip size (e.g., 3mm), is positioned perpendicular to the exposed dura.

-

The impact is delivered with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).

-

Following the impact, the bone flap is not replaced, and the scalp is sutured.

-

-

Sham Control: Sham-operated animals undergo the same surgical procedure, including the craniotomy, but without the cortical impact.

2. Administration of 9-Phenanthrol

-

Preparation: 9-Phenanthrol is dissolved in a suitable vehicle, such as a solution of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300, and 50% saline.

-

Dosage and Administration: A common dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection. The first dose is typically given shortly after the induction of TBI (e.g., within 30 minutes), followed by subsequent doses at regular intervals (e.g., every 24 hours).

-

Vehicle Control: The vehicle solution without 9-Phenanthrol is administered to the control group using the same volume and administration route.

3. Measurement of Brain Water Content

The wet-dry method is a standard technique for quantifying cerebral edema.

-

At a specific time point post-TBI (e.g., 24 hours), the rats are euthanized.

-

The brains are rapidly removed, and the cerebellum and brainstem are discarded.

-

The ipsilateral (injured) and contralateral (uninjured) cerebral hemispheres are separated.

-

Each hemisphere is immediately weighed on an analytical balance to obtain the "wet weight."

-

The tissue samples are then dried in an oven at a specific temperature (e.g., 100°C) for a set duration (e.g., 24 hours) until a constant weight is achieved.

-

The dried samples are weighed to obtain the "dry weight."

-

Brain water content is calculated using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

4. Evaluation of Blood-Brain Barrier (BBB) Permeability

Evans blue dye extravasation is a widely used method to assess BBB integrity.

-

At a designated time before euthanasia (e.g., 2 hours), a solution of Evans blue dye (e.g., 2% in saline, 4 ml/kg) is injected intravenously (e.g., via the tail vein).

-

After allowing the dye to circulate, the animals are anesthetized and transcardially perfused with saline to remove the dye from the intravascular compartment.

-

The brains are removed, and the ipsilateral hemisphere is dissected and weighed.

-

The tissue is homogenized in a suitable solvent (e.g., formamide) and incubated to extract the Evans blue dye.

-